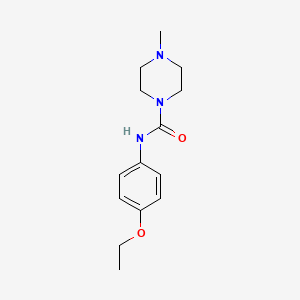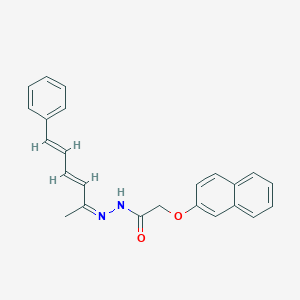![molecular formula C20H24N2O2 B5421362 1-[(2'-methoxy-4-biphenylyl)carbonyl]-4-azepanamine](/img/structure/B5421362.png)
1-[(2'-methoxy-4-biphenylyl)carbonyl]-4-azepanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “1-[(2’-methoxy-4-biphenylyl)carbonyl]-4-azepanamine” is a complex organic molecule. It contains a methoxy group (an oxygen atom bonded to a methyl group), a biphenyl group (two benzene rings connected by a single bond), a carbonyl group (a carbon atom double-bonded to an oxygen atom), and an azepanamine group (a seven-membered ring containing nitrogen) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving carbonyl compounds . For example, the carbonyl group could be introduced through a reaction with a carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The biphenyl group would likely form the core of the molecule, with the methoxy, carbonyl, and azepanamine groups attached at various positions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The carbonyl group is often involved in nucleophilic addition reactions . The presence of the nitrogen in the azepanamine group could also make this compound a potential base or nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carbonyl and methoxy groups could impact the compound’s solubility .Eigenschaften
IUPAC Name |
(4-aminoazepan-1-yl)-[4-(2-methoxyphenyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-7-3-2-6-18(19)15-8-10-16(11-9-15)20(23)22-13-4-5-17(21)12-14-22/h2-3,6-11,17H,4-5,12-14,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRJACSCDMNNSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CCCC(CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
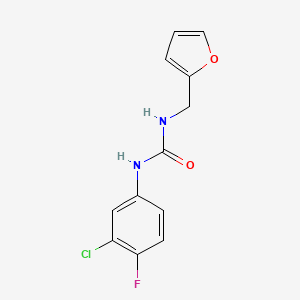
![1'-[(2-methylpyrimidin-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5421283.png)
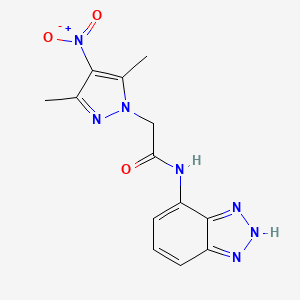
![2-(2-chloro-6-methoxy-4-{[(2-methoxyethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5421304.png)
![4-Chloro-2-[(4-ethylpiperazin-1-yl)methyl]phenol](/img/structure/B5421307.png)
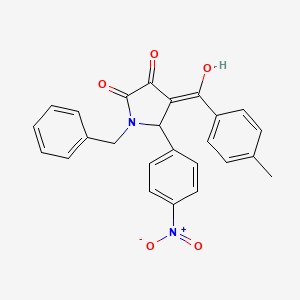
![3-{2-[allyl(isopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5421331.png)

![7-[2-(2,5-dimethylphenoxy)propanoyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5421340.png)
![6-(2-ethylmorpholin-4-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5421343.png)
![1-({3-[(4-isopropylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-yl}methyl)-1H-benzimidazole](/img/structure/B5421346.png)
![METHYL 2-[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE](/img/structure/B5421347.png)
